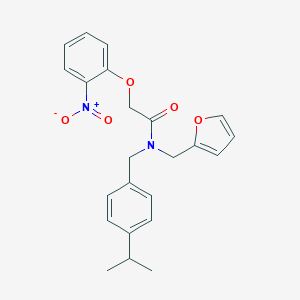
(E)-N-(3-methoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a thiazolidine derivative, which is a class of compounds containing a ring of four atoms (carbon, nitrogen, sulfur, and oxygen) and a nitrogen atom . Thiazolidines are known for their wide range of biological activities.
Molecular Structure Analysis
The molecular formula of this compound is C11H19N3O3S, with an average mass of 273.352 Da and a monoisotopic mass of 273.114716 Da . The molecule includes functional groups such as amide, imine, and ether, which could influence its chemical behavior.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the amide group might undergo hydrolysis under acidic or basic conditions, and the imine group could participate in condensation or reduction reactions .Applications De Recherche Scientifique
Biological Effects of Related Compounds
Research has delved into the toxicology and biological effects of various acetamide and formamide derivatives, highlighting their commercial importance and the extensive data generated over the years that contribute to understanding the biological consequences of exposure to such chemicals. The reviewed studies indicate varying biological responses among different chemicals, suggesting a need for separate consideration in each case. This implies that specific acetamide derivatives, like the one , could have unique biological effects worth exploring in scientific research (Kennedy, 2001).
Advances in Receptor Agonists for Depression Treatment
Another area of research has focused on AMPA receptor agonists for depression treatment, highlighting the potential of targeting specific neurotransmitter receptors to develop novel antidepressants. This suggests that compounds with activity on neurotransmitter systems, possibly including acetamide derivatives, could be relevant for researching new therapeutic approaches (Yang et al., 2012).
Neuroplasticity Mechanisms in Antidepressant Actions
A review of the convergent mechanisms of ketamine and classical psychedelics on neuroplasticity underscores the potential of compounds that influence synaptic, structural, and functional changes in the brain. This research avenue suggests that compounds affecting glutamate or serotonin receptors, potentially including various acetamide derivatives, might offer insights into neuroplasticity-based therapeutic effects for mental health disorders (Aleksandrova & Phillips, 2021).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-12-11-14(2)10(16)8(18-11)7-9(15)13-5-4-6-17-3/h8H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYXZJCDPHATMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NCCCOC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-methoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2-Bromophenyl)formamido]methyl}benzoic acid](/img/structure/B363585.png)



![2-{2-[4-(Methoxycarbonyl)benzylidene]hydrazino}benzoic acid](/img/structure/B363607.png)



![N-(2-furylmethyl)-N-[(3-methyl-2-thienyl)methyl]-2-nitrobenzamide](/img/structure/B363637.png)
![3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione](/img/structure/B363646.png)



![5-(2-Phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B363670.png)